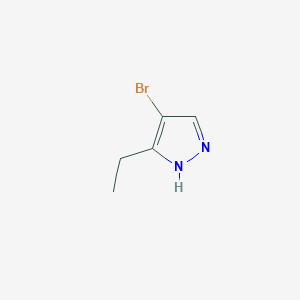

4-Bromo-3-etil-1H-pirazol

Descripción general

Descripción

4-Bromo-3-ethyl-1H-pyrazole is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

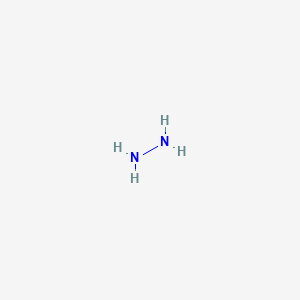

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The structure of pyrazoles involves a five-membered heterocyclic ring with two adjacent nitrogen atoms . The structure of 4-Bromo-3-ethyl-1H-pyrazole can be viewed using Java or Javascript .Chemical Reactions Analysis

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis

The molecular formula of 4-Bromo-3-ethyl-1H-pyrazole is C5H7BrN2 . The molecular weight is 175.027 Da .Aplicaciones Científicas De Investigación

Síntesis de 1,4’-Bipirazoles

4-Bromo-3-etil-1H-pirazol se puede utilizar como material de partida en la síntesis de 1,4’-bipirazoles . Los bipirazoles son compuestos heterocíclicos importantes que se han utilizado ampliamente en el campo de la química medicinal debido a sus diversas actividades biológicas.

Preparación de Complejos Hexacoordinados Sólidos

Este compuesto también se puede utilizar en la preparación de complejos hexacoordinados sólidos mediante reacción con dimetil- y divinil-dicloruro de estaño . Estos complejos tienen aplicaciones potenciales en el campo de la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades únicas.

Preparación de 4-bromo-1-(2-cloroetil)-1H-pirazol

This compound se puede utilizar en la preparación de 4-bromo-1-(2-cloroetil)-1H-pirazol . Este compuesto es un intermedio valioso en la síntesis orgánica y se puede utilizar para preparar una variedad de compuestos biológicamente activos.

Síntesis de Compuestos Bioactivos

This compound también se utiliza en la síntesis de varios compuestos farmacéuticos y biológicamente activos, incluidos los inhibidores . Estos compuestos tienen aplicaciones potenciales en el campo del descubrimiento y desarrollo de fármacos.

Función en la Química de la Coordinación

Los derivados del pirazol, como this compound, tienen una amplia gama de aplicaciones en la química de la coordinación . Pueden actuar como ligandos para formar complejos con varios iones metálicos, que se pueden utilizar en catálisis, ciencia de los materiales y otras áreas.

Función en la Química Organometálica

En la química organometálica, this compound se puede utilizar para formar compuestos organometálicos . Estos compuestos se han utilizado ampliamente en varias áreas, incluida la catálisis, la ciencia de los materiales y la química medicinal.

Mecanismo De Acción

Target of Action

4-Bromo-3-ethyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound might interact with the biological targets involved in these diseases.

Mode of Action

It is known that pyrazole derivatives can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . These interactions can lead to changes in cellular metabolism and signaling, potentially contributing to their pharmacological effects.

Biochemical Pathways

Given the reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that the compound may impact energy metabolism and calcium signaling pathways. These pathways play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

Result of Action

Given its reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that the compound may induce changes in cellular energy status and calcium signaling, potentially leading to alterations in cell growth, differentiation, and survival.

Action Environment

For instance, certain pyrazole derivatives are known to be stable under inert atmosphere conditions .

Direcciones Futuras

Análisis Bioquímico

Cellular Effects

It is reported that 4-bromopyrazole, a related compound, can inhibit oxidative phosphorylation and ATP exchange reactions, and affect calcium uptake . These effects could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known properties of pyrazoles, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-bromo-5-ethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIWUPJCGOTRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502741 | |

| Record name | 4-Bromo-5-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15802-79-6 | |

| Record name | 4-Bromo-5-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-ethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

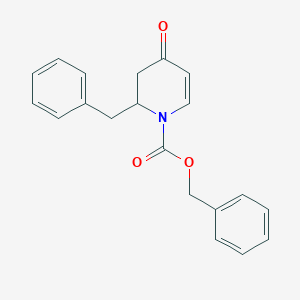

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)

![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)